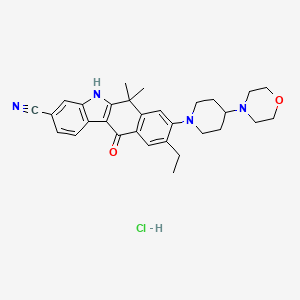

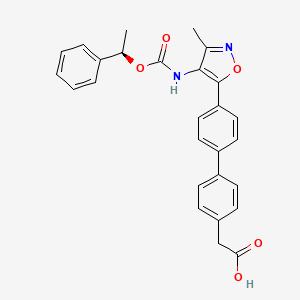

Chlorhydrate d'Alectinib

Vue d'ensemble

Description

Le chlorhydrate d'alectinib est un médicament oral de deuxième génération qui inhibe sélectivement l'activité de la tyrosine kinase du récepteur d'anaplasie à lymphocytes (ALK). Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) exprimant la protéine de fusion ALK-EML4, qui provoque la prolifération des cellules de CPNPC . Le this compound est commercialisé sous le nom de marque Alecensa et a été approuvé pour un usage médical dans plusieurs pays, notamment le Japon, les États-Unis, le Canada, l'Australie et l'Union européenne .

Applications De Recherche Scientifique

Alectinib Hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective ALK inhibitor for treating ALK-positive advanced tumors, including lymphomas and recurrent or advanced NSCLC . Research has shown that it is effective in inhibiting ALK phosphorylation and ALK-mediated activation of downstream signaling proteins such as STAT3 and AKT, leading to reduced tumor cell viability . Additionally, it is used in studies related to solubility, photostability, and pH-rate profiles to optimize pharmaceutical processes .

Mécanisme D'action

Target of Action

Alectinib Hydrochloride is a potent tyrosine kinase receptor inhibitor that selectively targets the Anaplastic Lymphoma Kinase (ALK) and Rearranged During Transfection (RET) genes . These genes play a crucial role in cell growth functions, and their constitutive activation can lead to tumorigenesis .

Mode of Action

Alectinib Hydrochloride works by inhibiting the activity of the ALK tyrosine kinase . This inhibition prevents the phosphorylation and subsequent downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and AKT . This results in reduced tumor cell viability .

Biochemical Pathways

The inhibition of ALK by Alectinib Hydrochloride prevents the phosphorylation and subsequent downstream activation of STAT3 and AKT . These are key signaling pathways that promote cancer cell survival and proliferation . By blocking these pathways, Alectinib Hydrochloride can slow down or stop the growth and spread of cancer cells .

Pharmacokinetics

When taken with a meal, the absolute bioavailability of Alectinib Hydrochloride is 37%, and highest blood plasma concentrations are reached after four to six hours . Steady-state conditions are reached within seven days . Alectinib Hydrochloride is a lipophilic basic compound which has a low systemic clearance by hepatic metabolism, a large volume of distribution, and a moderate bioavailability .

Result of Action

The result of Alectinib Hydrochloride’s action is the induction of tumor cell death . By inhibiting ALK phosphorylation and ALK-mediated downstream signaling pathways, Alectinib Hydrochloride decreases tumor cell viability . This helps slow or stop the spread of cancer cells .

Action Environment

Alectinib Hydrochloride penetrates into the Central Nervous System (CNS) at concentrations generally similar to the unbound systemic concentration of Alectinib Hydrochloride . This suggests that the action, efficacy, and stability of Alectinib Hydrochloride can be influenced by environmental factors such as the presence of food and the patient’s metabolic state .

Safety and Hazards

Orientations Futures

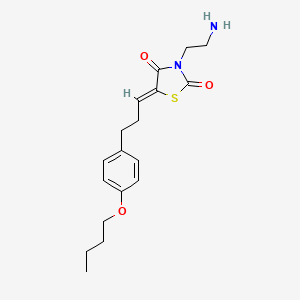

Méthodes De Préparation

La préparation du chlorhydrate d'alectinib implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend la condensation du 6-cyano-1H-indole-3-carboxylate avec l'alcool 4-éthyl-3-(4-morpholin-4-yl-pipéridine-1-yl)-alpha, alpha-diméthylbenzylique, suivie de réactions d'hydrolyse et de cyclisation .

Analyse Des Réactions Chimiques

Le chlorhydrate d'alectinib subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier sa structure chimique.

Substitution: Des réactions de substitution peuvent se produire, où les groupes fonctionnels du composé sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme un inhibiteur puissant et sélectif de l'ALK pour traiter les tumeurs avancées ALK-positives, y compris les lymphomes et le CPNPC récurrent ou avancé . La recherche a montré qu'il est efficace pour inhiber la phosphorylation de l'ALK et l'activation médiée par l'ALK des protéines de signalisation en aval telles que STAT3 et AKT, ce qui conduit à une réduction de la viabilité des cellules tumorales . De plus, il est utilisé dans des études relatives à la solubilité, à la photostabilité et aux profils de vitesse de pH pour optimiser les procédés pharmaceutiques .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'activité de la tyrosine kinase ALK. Cette inhibition empêche la phosphorylation et l'activation en aval des protéines de signalisation telles que STAT3 et AKT, ce qui entraîne une réduction de la viabilité des cellules tumorales . Le composé cible la protéine de fusion ALK-EML4, qui est responsable de la prolifération des cellules de CPNPC . En bloquant cette voie, le this compound réduit efficacement la croissance et la progression tumorale.

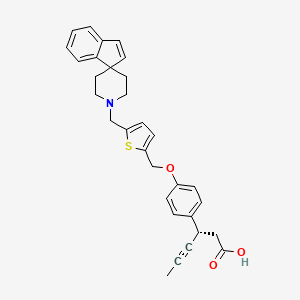

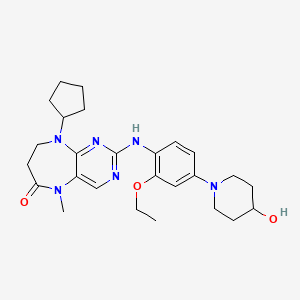

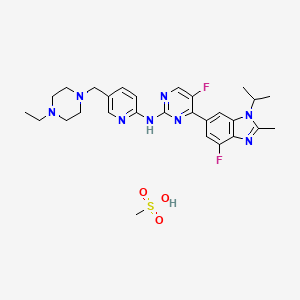

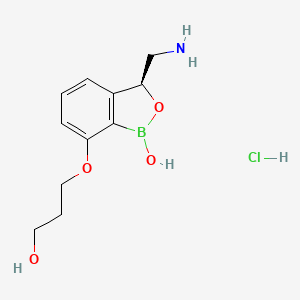

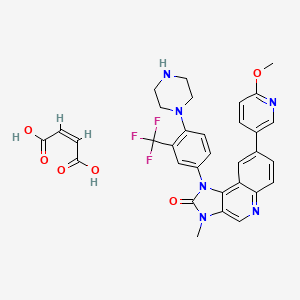

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'alectinib est comparé à d'autres composés similaires, tels que le crizotinib, le céritinib et le brigatinib. Ces composés sont également des inhibiteurs de l'ALK utilisés dans le traitement du CPNPC ALK-positif. Le this compound est unique en sa capacité d'inhiber de multiples formes mutantes de l'ALK et en son profil d'efficacité et de sécurité supérieur par rapport aux inhibiteurs de première génération comme le crizotinib . Il est également plus efficace dans le traitement des métastases du système nerveux central en raison de sa meilleure pénétration de la barrière hémato-encéphalique .

Composés similaires

- Crizotinib

- Céritinib

- Brigatinib

Le this compound se démarque par sa sélectivité, sa puissance et sa capacité à surmonter les mutations de résistance, ce qui en fait une option privilégiée pour le traitement de première intention du CPNPC ALK-positif .

Propriétés

IUPAC Name |

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYABBVHSRIHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154841 | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256589-74-8 | |

| Record name | 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alectinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alectinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALECTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)